3-O-Benzyl-17beta-Dihydro Equilin

Description

Contextualization within Steroid Chemistry and Biology

3-O-Benzyl-17beta-Dihydroequilin is a synthetic derivative of 17beta-dihydroequilin, a naturally occurring estrogen found in horses. wikipedia.org Estrogens are a class of steroid hormones that exert a wide range of biological effects, primarily through their interaction with estrogen receptors (ERs), ERα and ERβ. wikipedia.orgwikipedia.org The parent compound, 17beta-dihydroequilin, is a potent estrogen, demonstrating high binding affinity for both ERα and ERβ. wikipedia.org It is, along with estradiol (B170435), considered one of the most important estrogens responsible for the biological effects of conjugated equine estrogens (CEEs), a pharmaceutical preparation historically used in hormone replacement therapy. wikipedia.orgresearchgate.net

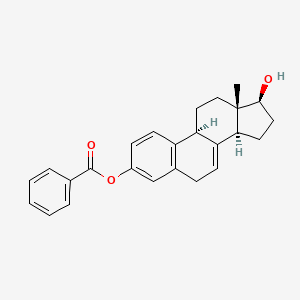

The structure of 3-O-Benzyl-17beta-Dihydroequilin is characterized by two key modifications to the core equilin (B196234) steroid skeleton. First, the ketone at the 17-position is reduced to a hydroxyl group, forming the "17beta-dihydro" derivative. This transformation is analogous to the conversion of estrone (B1671321) to the more potent estradiol. wikipedia.org Second, a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group) is attached to the hydroxyl group at the 3-position of the steroid's A-ring via an ether linkage. nih.gov

This benzyl group serves as a "protecting group" in the context of organic synthesis. wikipedia.orgresearchgate.netddugu.ac.in Protecting groups are chemical moieties temporarily attached to a reactive functional group to prevent it from participating in a chemical reaction while other parts of the molecule are being modified. researchgate.netddugu.ac.in The benzyl ether is a common choice for protecting hydroxyl groups due to its stability under a variety of reaction conditions and the relative ease with which it can be removed when no longer needed. wikipedia.orgddugu.ac.in Therefore, 3-O-Benzyl-17beta-Dihydroequilin is primarily valued not for its intrinsic biological activity, but as a key intermediate in the synthesis of other, more complex estradiol and equilin derivatives. nih.gov Its structure allows chemists to perform reactions on other parts of the steroid molecule without affecting the crucial phenolic hydroxyl group at position 3, which is vital for estrogen receptor binding. plos.org

Historical Perspectives on Dihydroequilin Derivative Investigations

Research into estrogens has a long history, with the first approvals for therapeutic use dating back to the 1940s. researchgate.netnih.gov Conjugated equine estrogens (CEE), derived from the urine of pregnant mares, were among the earliest estrogen preparations to be widely used. researchgate.nettaylorandfrancis.com These preparations contain a mixture of different estrogenic compounds, with estrone sulfate (B86663) and equilin sulfate being major components. taylorandfrancis.com

The development of synthetic chemistry in the mid-20th century allowed for more detailed investigations. Scientists began to synthesize individual estrogen derivatives to study their specific properties and to develop new therapeutic agents. tenmak.gov.tracs.org This led to the exploration of various modifications to the basic steroid structure to understand structure-activity relationships—how the chemical structure of a molecule affects its biological activity. plos.orgsnmjournals.org

The use of protecting groups, such as the benzyl group, became a fundamental strategy in the multi-step synthesis of complex molecules like steroids. ddugu.ac.intandfonline.com The synthesis of compounds like 3-O-Benzyl-17beta-Dihydroequilin was a logical step in this progression, providing a stable precursor for creating a variety of novel estrogen derivatives for research purposes. nih.gov These derivatives have been instrumental in probing the binding pockets of estrogen receptors, developing inhibitors for enzymes involved in steroid metabolism like 17β-hydroxysteroid dehydrogenase (17β-HSD), and creating targeted therapies for estrogen-dependent diseases. core.ac.ukacs.orgnih.gov

Rationale for Focused Academic Inquiry into 3-O-Benzyl-17beta-Dihydroequilin

The primary rationale for the synthesis and study of 3-O-Benzyl-17beta-Dihydroequilin is its role as a versatile synthetic intermediate. nih.gov The presence of the benzyl protecting group at the 3-position is key to its utility.

Key Research Applications Stemming from 3-O-Benzyl-17beta-Dihydroequilin:

Synthesis of Novel Estrogen Receptor Ligands: By protecting the 3-hydroxyl group, chemists can selectively modify other parts of the steroid, such as the D-ring. nih.govnih.gov After the desired modifications are complete, the benzyl group can be removed to yield the final product with a free 3-hydroxyl group, which is often necessary for high-affinity binding to the estrogen receptor. plos.org This strategy has been employed to create novel agonists and antagonists for estrogen receptors, which are crucial tools for studying estrogen signaling and for the development of new drugs. acs.org

Development of Enzyme Inhibitors: The biosynthesis and metabolism of estrogens are controlled by a family of enzymes, including 17β-hydroxysteroid dehydrogenases (17β-HSDs). core.ac.uknih.gov Overactivity of certain 17β-HSD isozymes can lead to high local concentrations of potent estrogens, which is implicated in the progression of diseases like breast cancer and endometriosis. mdpi.comresearchgate.net 3-O-Benzyl-17beta-Dihydroequilin can serve as a starting material for the synthesis of inhibitors of these enzymes. For example, derivatives can be designed to bind to the active site of 17β-HSD1, blocking the conversion of the less active estrone to the highly potent estradiol. core.ac.ukacs.org

Probing Structure-Activity Relationships: The ability to create a library of related compounds from a common precursor like 3-O-Benzyl-17beta-Dihydroequilin allows researchers to systematically study how specific structural changes impact biological activity. plos.orgresearchgate.net For instance, by synthesizing a series of 17-O-alkyl ethers from a related compound, 3-O-benzyl-17beta-estradiol, researchers were able to investigate how the size of the alkyl group affects neuroprotective properties. nih.gov Such studies provide fundamental insights into the molecular requirements for a desired biological effect.

Creation of Labeled and Targeted Molecules: The protected nature of 3-O-Benzyl-17beta-Dihydroequilin allows for the introduction of reporter tags, such as radioisotopes or biotin (B1667282), at other positions on the steroid skeleton. tenmak.gov.trnih.gov These labeled derivatives are invaluable for a range of biochemical assays, including receptor binding studies and the imaging of estrogen-receptor-positive tumors. tenmak.gov.trsnmjournals.org

In essence, while 3-O-Benzyl-17beta-Dihydroequilin itself is not the final actor in a biological system, it is a critical backstage tool that enables the creation of the molecules that are. Its value lies in the chemical flexibility it affords researchers who are working to unravel the complexities of estrogen biology and to design new therapeutic interventions for a variety of diseases. unmc.edunih.gov

Data Tables

Table 1: Comparative Binding Affinities of Equilin and its Metabolites to Estrogen Receptors (ERs)

This table presents the relative binding affinities of equilin and its key metabolite, 17β-dihydroequilin, for the two main estrogen receptor subtypes, ERα and ERβ, as compared to the primary human estrogen, estradiol.

| Compound | Relative Binding Affinity for ERα (Estradiol = 100%) | Relative Binding Affinity for ERβ (Estradiol = 100%) |

| Equilin | ~13% wikipedia.org | ~49% wikipedia.org |

| 17β-Dihydroequilin | ~113% wikipedia.org | ~108% wikipedia.org |

Data sourced from studies on the pharmacodynamics of equine estrogens. wikipedia.orgwikipedia.org

Table 2: Properties of Benzyl Protecting Group in Steroid Synthesis

This table summarizes the function and methods related to the use of the benzyl group, which is the key feature of 3-O-Benzyl-17beta-Dihydroequilin for its role in chemical synthesis.

| Property | Description |

| Function | Protects the reactive phenolic hydroxyl group at the C-3 position of the steroid from unwanted reactions during synthesis. researchgate.netddugu.ac.in |

| Formation | Typically formed by reacting the steroid's hydroxyl group with a benzyl halide (e.g., benzyl bromide) in the presence of a base. wikipedia.org |

| Stability | Robust and stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve certain oxidizing and reducing agents. wikipedia.orgresearchgate.net |

| Cleavage (Deprotection) | Commonly removed by catalytic hydrogenation, a mild method that typically does not affect other functional groups. nih.gov It can also be removed under certain oxidative conditions or by using Lewis acids. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8-10,15,20,22-23,26H,7,11-14H2,1H3/t20-,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDRHYDMTYSBM-GIQJJWITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)[C@@H]1CC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 O Benzyl 17beta Dihydro Equilin

Strategies for Regioselective Benzylation of Equilin (B196234) and Dihydroequilin Precursors

The synthesis of 3-O-Benzyl-17beta-Dihydro Equilin fundamentally relies on the selective benzylation of a precursor steroid at the C3 hydroxyl group. This requires careful control of reaction conditions to prevent unwanted side reactions, particularly at the C17 position.

Optimization of Reaction Conditions for O-Benzylation

The regioselective O-benzylation of steroidal phenols, like the A-ring of equilin and its derivatives, is a critical step. The phenolic hydroxyl group at C3 is more acidic than the alcoholic hydroxyl group at C17, which allows for a degree of selective reaction. However, optimizing conditions is crucial to maximize the yield of the desired 3-O-benzylated product and minimize the formation of the 17-O-benzylated or di-benzylated byproducts.

Several factors influence the selectivity and yield of the O-benzylation reaction. These include the choice of base, solvent, temperature, and the benzylating agent itself. Research into the benzylation of similar phenolic systems, such as 2-oxo-1,2-dihydropyridines, has shown that the reaction is highly sensitive to these conditions. mdpi.com For instance, the use of different metal salts can favor either N-alkylation or O-alkylation. mdpi.com While not a direct analogue, this highlights the importance of the counterion in directing the regioselectivity of alkylation.

In the context of steroidal phenols, a common strategy involves the use of a base to deprotonate the C3 hydroxyl group, followed by reaction with a benzyl (B1604629) halide. The choice of base is critical; a mild base is preferred to avoid deprotonation of the less acidic C17 hydroxyl group. The solvent system also plays a key role, with polar aprotic solvents often being favored. Microwave-assisted synthesis has been explored to shorten reaction times, although in some cases, this can lead to a loss of selectivity. mdpi.com

| Factor | Influence on O-Benzylation |

| Base | Selectivity for the C3 hydroxyl group is paramount. A mild base is often used to selectively deprotonate the more acidic phenolic hydroxyl. |

| Solvent | Polar aprotic solvents are commonly employed to facilitate the reaction. |

| Temperature | Reaction temperature can affect the rate and selectivity of the benzylation. |

| Benzylating Agent | The reactivity of the benzyl halide can influence the reaction outcome. |

Stereochemical Control in 17β-Dihydro Equilin Synthesis

The synthesis of 17β-dihydro equilin from a 17-keto precursor, such as equilin, requires the stereoselective reduction of the ketone group. The desired product has the hydroxyl group in the beta orientation, which is generally the more thermodynamically stable isomer. cdnsciencepub.com

The stereochemistry of ketone reduction in cyclic systems is influenced by "steric approach control" and "product development control". cdnsciencepub.com For 17-keto steroids, the approach of the reducing agent is hindered from the top face (β-face) of the molecule by the axial methyl group at C-18. cdnsciencepub.com However, the C/D ring junction's trans-fusion bends the 17-position downwards, making the bottom face (α-face) more accessible. cdnsciencepub.com This would typically favor the formation of the 17α-alcohol.

To achieve the desired 17β-alcohol, reducing agents and reaction conditions must be carefully selected. The use of bulky reducing agents can favor the formation of the more stable equatorial-like transition state, leading to the 17β-alcohol. cdnsciencepub.com Furthermore, certain enzymes, such as aldo-keto reductases (AKRs), can exhibit high stereoselectivity in the reduction of steroid ketones. nih.govnih.gov For example, AKR1C3 is known to act as a 17-ketosteroid reductase, converting estrone (B1671321) to 17β-estradiol. nih.govnih.gov The use of chiral reducing agents can also provide high stereoselectivity for the formation of the 17α-alcohol, demonstrating that the choice of reagent is critical for controlling the stereochemical outcome. rsc.org

Total Synthesis and Semisynthetic Routes to this compound

The production of this compound can be achieved through both total synthesis and semisynthetic approaches, starting from more readily available precursors.

Efficiency and Yield Optimization of Reaction Pathways

The optimization of reaction conditions is a continuous effort in synthetic organic chemistry, with high-throughput screening and machine learning now being employed to rapidly identify optimal parameters. beilstein-journals.org These approaches can maximize product yield while minimizing byproducts and reaction times.

Isolation and Purification Techniques for Research-Grade Material

Obtaining research-grade this compound necessitates effective isolation and purification techniques. The choice of method depends on the scale of the synthesis and the nature of the impurities. britannica.com

Commonly used techniques for steroid purification include:

Crystallization: Repeated crystallization from suitable solvents is a classic and effective method for purifying commercially abundant steroids. britannica.com

Chromatography: Various chromatographic techniques are indispensable for separating steroids with similar polarities. britannica.comnumberanalytics.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): A powerful tool for both analytical and preparative-scale purification of steroids. numberanalytics.comrsc.org

Gas Chromatography (GC): Often used for the analysis of volatile steroid derivatives. numberanalytics.com

Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing purity. numberanalytics.com

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition technique that has been successfully applied to the separation and purification of steroid saponins. nih.gov

Extraction: Solvent extraction is a fundamental step in isolating steroids from reaction mixtures or natural sources. britannica.comresearchgate.net

The combination of these techniques allows for the isolation of this compound with the high purity required for research applications.

Preparation of Labeled Analogues for Mechanistic Studies (e.g., Isotopic Labeling)

Isotopically labeled analogues of this compound are invaluable tools for mechanistic studies, particularly in metabolism and pharmacokinetic research. The introduction of stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) allows for the tracking of the molecule and its metabolites using techniques like mass spectrometry. thieme-connect.comnih.govfrontiersin.orgthieme-connect.com

The synthesis of labeled steroids presents unique challenges, as the label must be introduced at a specific and stable position within the molecule. thieme-connect.com Strategies for isotopic labeling can involve:

Starting from labeled precursors: This is often the most straightforward approach if a suitable labeled starting material is commercially available. thieme-connect.com

Direct exchange reactions: Deuterium can sometimes be introduced by exchanging protons with a deuterium source, often catalyzed by an acid, base, or metal. psu.edu

Catalytic deuteration: This method can be used to introduce deuterium atoms across a double bond. nih.govnih.gov For example, a method for the synthesis of [2,4-³H] 17β-dihydroequilin sulfate (B86663) involved the reduction of [2,4-³H] equilin sulfate with sodium borohydride. researchgate.net

Multi-step synthesis: In many cases, the introduction of an isotopic label requires a dedicated synthetic sequence. thieme-connect.comnih.gov

Derivatization and Functionalization of this compound for Structure-Activity Relationship Investigations

The chemical structure of this compound offers several sites for modification, primarily the C17-hydroxyl group and the aromatic A-ring, following deprotection of the benzyl group. Research into the derivatization of this and closely related estrogenic compounds has provided valuable insights into the structural requirements for biological activity.

The benzyl ether at the C3 position serves as a crucial protecting group, enabling selective reactions at other positions of the steroid. nih.gov Its subsequent removal, typically through catalytic hydrogenation, yields the free phenol, which is a critical feature for estrogen receptor binding. nih.gov

Investigations into the structure-activity relationships of estrogens have consistently highlighted the importance of the phenolic hydroxyl group at C3 and the hydroxyl or keto group at C17. researchgate.net The stereochemistry at the C17 position is also a determining factor for biological potency. For instance, the 17β-hydroxyl configuration generally confers higher estrogenic activity compared to the 17α-epimer.

While specific and extensive SAR studies starting directly from this compound are not widely documented in publicly available literature, the derivatization of analogous structures, such as 3-O-benzyl-estradiol, provides a strong model for potential modifications and their expected outcomes. These modifications often involve the introduction of various alkyl or functionalized side chains at different positions to probe the binding pocket of target receptors. nih.gov

For example, the synthesis of 17β-O-alkyl ethers from 3-O-benzyl-17β-estradiol has been explored to assess the impact of lipophilicity on neuroprotective effects. nih.gov Such studies have shown that increasing the alkyl chain length can enhance certain biological activities, demonstrating the tunability of these molecules through functionalization. nih.gov

The derivatization strategies can be broadly categorized based on the targeted position on the steroidal scaffold:

Modification at C17: The 17β-hydroxyl group is a prime site for esterification or etherification to modulate solubility and pharmacokinetic profiles.

Modification of the A-ring: Following debenzylation, the C3-phenolic hydroxyl can be modified. Additionally, substitutions at C2 and C4 of the aromatic ring can be introduced to alter receptor selectivity and metabolic stability.

Modification of the B- and C-rings: While less common, modifications to the B and C rings can also be undertaken to explore the impact of conformational changes on biological activity.

The data from such derivatization studies are crucial for designing new compounds with improved therapeutic profiles. Below is a hypothetical data table illustrating the kind of information that would be generated from SAR studies on derivatives of 17β-Dihydro Equilin.

Table 1: Hypothetical Structure-Activity Relationship Data for 17β-Dihydro Equilin Derivatives

| Compound ID | Modification from 17β-Dihydro Equilin | Target/Assay | Activity (e.g., IC50, EC50) |

| Parent | 17β-Dihydro Equilin | Estrogen Receptor α | X nM |

| DERIV-1 | 17-O-Methyl ether | Estrogen Receptor α | >1000 nM |

| DERIV-2 | 2-Fluoro substitution | Estrogen Receptor α | X/2 nM |

| DERIV-3 | 4-Chloro substitution | Estrogen Receptor α | 5X nM |

| DERIV-4 | 17-Acetate ester | Estrogen Receptor α | 1.5X nM |

This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives due to the limited availability of specific public data.

Structure Activity Relationship Sar Studies of 3 O Benzyl 17beta Dihydro Equilin Analogues

Elucidation of Pharmacophore Requirements for Receptor Interactions

The fundamental pharmacophore for the interaction of equilin-based compounds and their derivatives with steroidogenic enzymes, such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), and estrogen receptors (ERs) has been extensively studied. researchgate.net The essential structural features required for binding are rooted in the steroidal core.

Key pharmacophoric elements include:

A Phenolic A-Ring: The presence of a phenolic hydroxyl group at the C3 position is crucial for anchoring the ligand within the binding pocket of the estrogen receptor, primarily through a hydrogen bond interaction with residues like Glu353 in ERα and His524. researchgate.net In the case of 3-O-benzyl derivatives, while the direct hydrogen bond donation is lost, the oxygen atom can still act as a hydrogen bond acceptor, and the entire benzyl (B1604629) group can engage in significant hydrophobic or π-π interactions.

A Steroidal D-Ring: The D-ring, with its substituents, plays a critical role in defining the compound's specificity and mode of action. The 17β-hydroxyl group is a key hydrogen bond donor, interacting with residues such as His221 and Glu282 at the active site of enzymes like 17β-HSD1. core.ac.uk

Impact of Benzyl Moiety Modifications on Molecular Recognition and Biological Activity

Modifications to the benzyl moiety of 3-O-benzyl-17beta-dihydroequilin analogues have a profound impact on their biological activity, particularly as inhibitors of enzymes like 17β-HSD1. The benzyl group itself is a significant addition, introducing a large, hydrophobic substituent that can occupy specific pockets within the enzyme's active site.

Research into related steroidal inhibitors has shown that modifications on a benzyl group attached at other positions, such as C16, can dramatically alter inhibitory potency. For instance, introducing substituents onto the phenyl ring of the benzyl group can fine-tune the electronic and steric properties, leading to enhanced activity. researchgate.net A study on 16β-benzyl-estradiol derivatives revealed that adding a carbamoyl (B1232498) group to the meta position of the benzyl ring resulted in a potent inhibitor of 17β-HSD1. researchgate.net This suggests that the binding site can accommodate specific substitutions on the benzyl ring, leading to additional favorable interactions.

While direct studies on modifying the 3-O-benzyl group of dihydroequilin are less common in the provided literature, the principles from related structures are applicable. The size, shape, and electronic nature of the group replacing the benzyl moiety would directly influence how the analogue fits into the binding pocket. Molecular modeling of related inhibitors suggests that the benzyl group can engage in π-π stacking interactions with aromatic residues, such as tyrosine, within the active site. researchgate.net Any modification that enhances these interactions or introduces new favorable contacts would be expected to increase biological activity. Conversely, modifications that introduce steric clashes or unfavorable electronic interactions would likely decrease potency.

| Modification Type | Observed/Expected Impact on Biological Activity | Rationale |

| Ring Substitution (e.g., carbamoyl) | Potential for increased inhibitory potency. researchgate.net | Can form additional hydrogen bonds or electrostatic interactions within the active site. |

| Change in Ring Position (ortho, meta, para) | Varied activity depending on the pocket topology. researchgate.net | The specific location of the substituent determines its ability to interact with amino acid residues. |

| Replacement with other Aromatic/Aliphatic Groups | Activity is highly dependent on the nature of the new group. | The balance of hydrophobicity, steric bulk, and electronic properties must be optimal for binding. |

Steric and Electronic Effects of Substituents on Functional Profiles

The functional profile of 3-O-benzyl-17beta-dihydroequilin analogues is highly sensitive to the steric and electronic effects of various substituents on the steroidal core. These effects dictate not only the binding affinity for a specific target but also the selectivity over other related proteins. core.ac.uk

Steric Effects: The size and shape of substituents are critical. Bulky groups can enhance binding if they fit into a complementary hydrophobic pocket but will decrease affinity if they cause steric hindrance, preventing the optimal alignment of the pharmacophore. For example, in the development of 17β-HSD1 inhibitors based on an estrone (B1671321) scaffold, the addition of an ethyl group at the C2 position was found to enhance inhibitory activity, likely by making favorable hydrophobic contacts. However, adding a larger 3-O-sulfamoyl group to the same molecule significantly reduced activity, possibly due to the loss of a key hydrogen bond interaction or unfavorable steric and electronic changes. core.ac.uk

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can influence interactions such as hydrogen bonding and π-π stacking. Introducing electron-withdrawing groups on the benzyl ring could affect the π-π stacking interaction with aromatic amino acid residues in the binding pocket. Similarly, modifying the electron density of the steroid's A-ring can influence its interaction with polar residues at the active site. Studies on non-steroidal inhibitors have shown that varying substituents with different electronic and lipophilic properties can have a significant and sometimes unpredictable influence on inhibitory activity, underscoring the complexity of these interactions. uni-saarland.de

| Substituent Position | Substituent Type | Effect | Impact on Functional Profile | Reference |

| C2 | Ethyl Group | Steric/Hydrophobic | Enhanced 17β-HSD1 inhibition, improved selectivity. | core.ac.uk |

| C3 | O-Sulfamoyl Group | Steric/Electronic | Significantly reduced inhibitory activity. | core.ac.uk |

| C16 (on related steroid) | Benzylamide | Steric/Electronic | Potent inhibition through hydrophobic and π-π interactions. | researchgate.net |

Conformational Analysis and its Correlation with Observed Biological Activities

The three-dimensional conformation of a ligand is paramount to its biological activity. For analogues of 3-O-benzyl-17beta-dihydroequilin, both the conformation of the steroid nucleus and the orientation of the flexible benzyl group are critical determinants of binding affinity and efficacy.

The steroid core itself is relatively rigid, but minor conformational flexibility, particularly in the D-ring, can influence how the molecule is presented to the active site. More importantly, the 3-O-benzyl group has significant rotational freedom. The preferred conformation of this group upon binding is one that maximizes favorable interactions with the receptor or enzyme.

Crystallographic and computational studies on related inhibitors binding to 17β-HSD1 have provided insight into these conformational requirements. For example, the binding of an inhibitor can induce a conformational change in the enzyme, such as the closing of a substrate-entry loop, to create a more snug fit. researchgate.net In the case of a 16β-benzylamide estradiol (B170435) derivative, binding resulted in a slight shift of the steroid core within the active site, allowing the benzyl moiety to enter a hydrophobic region and engage in π-π stacking with a tyrosine residue. researchgate.net This demonstrates that the biological activity is a direct consequence of the ligand's ability to adopt a specific, low-energy conformation that is complementary to the topology of the binding site. Any structural feature that restricts the molecule to an unfavorable conformation or prevents it from adopting the ideal binding pose will lead to a loss of activity. core.ac.uk

Pre Clinical Investigation and Model Systems: in Vivo and Ex Vivo Non Human Studies

Evaluation in Animal Models for Specific Biological Endpoints (Mechanistic Focus)

No studies detailing the tissue-specific distribution, concentration, or uptake mechanisms of 3-O-Benzyl-17beta-Dihydro Equilin (B196234) in bone, cardiovascular, or reproductive tissues of animal models were identified.

There is no available research documenting the cellular responses or histopathological alterations in tissues of ovariectomized rats or other animal models following the administration of 3-O-Benzyl-17beta-Dihydro Equilin.

Exploration of Biological Effects in Isolated Organs and Tissues

No ex vivo studies on isolated organs or tissues to determine the direct biological effects of this compound have been reported in the available literature.

Mechanistic Studies on Cellular Proliferation and Differentiation in Non-Human Models

Specific mechanistic studies investigating the impact of this compound on cellular proliferation and differentiation pathways in any non-human model system are currently absent from the scientific record.

Advanced Analytical and Spectroscopic Characterization in Research Applications

Application of Mass Spectrometry for Metabolite Identification and Quantification in Research Samples (In Vitro/In Vivo Non-Human)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for studying the metabolic fate of xenobiotic compounds. In non-human in vitro studies, such as those using liver microsomes, or in in vivo animal models, LC-MS/MS can be employed to identify and quantify metabolites of 3-O-Benzyl-17beta-Dihydro Equilin (B196234). nih.govmdpi.comresearchgate.net

The typical workflow involves incubating the parent compound with a metabolically active system, such as human liver microsomes, followed by sample preparation and analysis. mdpi.comdiva-portal.org High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of potential metabolites by providing highly accurate mass measurements (typically with a mass error of <5 ppm). diva-portal.org Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, yielding characteristic product ions that help to elucidate their chemical structures. mdpi.comnih.gov

Common metabolic transformations for steroidal compounds include hydroxylation, N-dealkylation, and glucuronidation. diva-portal.org For 3-O-Benzyl-17beta-Dihydro Equilin, expected metabolic pathways would include hydroxylation on the steroid core or the benzyl (B1604629) group, and cleavage of the benzyl ether (O-debenzylation).

Table 1: Hypothetical Metabolites of this compound Identified by LC-HRMS

| Putative Metabolite | Molecular Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) | Proposed Biotransformation |

| M1 | C₂₅H₂₈O₃ | 390.2038 | 390.2041 | 0.8 | Monohydroxylation |

| M2 | C₂₅H₂₈O₄ | 406.1988 | 406.1992 | 1.0 | Dihydroxylation |

| M3 | C₁₈H₂₂O₃ | 300.1569 | 300.1571 | 0.7 | O-Debenzylation & Hydroxylation |

| M4 | C₁₈H₂₂O₂ | 284.1620 | 284.1623 | 1.1 | O-Debenzylation |

This table is for illustrative purposes and represents potential metabolites that could be identified using the described mass spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Compound and Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's constitution and stereochemistry.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons reveal their connectivity and spatial relationships. For instance, the aromatic protons of the benzyl group would appear in a distinct region from the protons of the steroidal backbone. The ¹³C NMR spectrum provides information on the number and type of carbon atoms present in the molecule. The chemical shifts in NMR are sensitive to the electronic environment of the nuclei, which can be influenced by substituents. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Benzyl) | 7.25 - 7.45 | Multiplet |

| Benzylic CH₂ | 5.05 | Singlet |

| H-17 | ~3.70 | Triplet |

| H-18 (CH₃) | ~0.80 | Singlet |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

X-ray Crystallography and Cryo-Electron Microscopy for Receptor-Ligand Complex Analysis

To understand how this compound interacts with its biological target, such as an estrogen receptor, X-ray crystallography and cryo-electron microscopy (cryo-EM) can be utilized. These techniques provide high-resolution three-dimensional structures of receptor-ligand complexes.

X-ray crystallography requires the formation of a well-ordered crystal of the protein-ligand complex. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. nih.gov This allows for the precise visualization of the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. nih.govresearchgate.net

Cryo-EM is particularly useful for large protein complexes that are difficult to crystallize. The sample is rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. Computational methods are then used to reconstruct a 3D model from thousands of 2D images.

Table 3: Illustrative Data from a Hypothetical X-ray Crystallography Study of this compound Bound to an Estrogen Receptor

| Parameter | Value |

| Resolution (Å) | 2.5 |

| R-work / R-free | 0.21 / 0.25 |

| Key Interacting Residues | Arg-394, Glu-353, His-524 |

| Distance of H-bond (Ligand O-17 to Residue) | 2.8 Å |

This data is hypothetical and serves to illustrate the type of information obtained from such an experiment.

Spectrophotometric, Chromatographic (e.g., HPLC), and Related Techniques for Purity Assessment and Characterization of Research Materials

The purity of a research compound is critical for the validity and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of compounds like this compound.

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis spectrophotometer, is used to monitor the eluent and generate a chromatogram. The purity of the sample is determined by the relative area of the main peak corresponding to the compound of interest. Derivatization with agents like p-nitrobenzoyl chloride can be used to enhance detection for compounds lacking a strong chromophore, although the benzyl group in the target compound should provide adequate UV absorbance. researchgate.net

Table 4: Example of HPLC Purity Analysis for a Research Batch of this compound

| Parameter | Value |

| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time | 8.5 minutes |

| Peak Area % (Purity) | 99.2% |

This table represents a typical set of parameters and results for an HPLC purity analysis.

Future Directions and Emerging Research Avenues

Development of 3-O-Benzyl-17beta-Dihydro Equilin (B196234) as a Biochemical Probe for Steroid Receptor Research

The development of 3-O-Benzyl-17beta-Dihydro Equilin as a biochemical probe is a promising area of research. Its structure, derived from the equine estrogen 17β-dihydroequilin, makes it a candidate for studying the binding and activation of estrogen receptors (ERs), ERα and ERβ. oup.com By modifying the compound, for instance by attaching a biotin (B1667282) or a fluorescent tag, researchers can create a high-affinity ligand for use in various assays. nih.gov Such probes would be invaluable for:

Receptor Binding Assays: Quantifying the binding affinity of other potential ligands by competitive displacement. The relative binding affinity (RBA) of the parent compound, 17β-dihydroequilin, for ERα and ERβ has been established, providing a baseline for comparison. oup.com

Receptor Localization Studies: Visualizing the subcellular location of estrogen receptors and tracking their movement upon ligand binding. Given that some estrogen receptors like GPR30 are found in intracellular membranes such as the endoplasmic reticulum, cell-permeable probes are essential. acs.org

Protein Pull-Down Assays: Identifying and isolating receptor-interacting proteins, which can shed light on the downstream signaling pathways activated by the compound.

The benzyl (B1604629) group at the 3-O-position offers a site for chemical modification without significantly altering the core steroid structure that interacts with the receptor's ligand-binding pocket. This makes this compound a versatile platform for the design of specialized biochemical probes.

Integration with Omics Technologies (Proteomics, Metabolomics, Transcriptomics) for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, its integration with "omics" technologies is crucial. These approaches provide a global view of the molecular changes within a cell or organism upon exposure to the compound.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression, researchers can identify the genes that are up- or down-regulated by this compound. nih.gov This can reveal the specific gene networks and signaling pathways it modulates. For instance, studies on other estrogens have used transcriptomics to understand their effects on endothelial nitric oxide synthase (eNOS) transcription. ahajournals.org

Proteomics: This involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Proteomics can identify the proteins whose expression is altered by the compound, providing a link between gene expression changes and cellular function. d-nb.info

Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a biological sample. nih.gov By examining the metabolic profile of cells treated with this compound, researchers can understand its impact on cellular metabolism, such as steroid hormone biosynthesis or energy pathways. mdpi.com

Combined analysis of these omics datasets can reveal complex regulatory networks and provide a systems-level view of the compound's mechanism of action. d-nb.infomdpi.com

Computational Modeling and Molecular Dynamics Simulations of Compound-Target Interactions

Computational methods are powerful tools for investigating the interaction of small molecules like this compound with their biological targets at an atomic level. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a receptor, such as the ligand-binding domain of ERα or ERβ. tandfonline.complos.org Docking studies can help to rationalize the binding affinity and selectivity of the compound.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the compound-receptor complex over time. acs.org These simulations can reveal conformational changes in the receptor upon ligand binding, which are crucial for its activation or inhibition. nih.gov For example, MD simulations have been used to understand how different estrogenic compounds induce distinct conformations in ERα. ahajournals.org

These computational approaches can guide the design of new derivatives with improved affinity or specific functional outcomes. mdpi.com

Table 1: Illustrative Parameters for Molecular Dynamics Simulation of this compound with Estrogen Receptor Alpha

| Parameter | Value/Setting |

| System | This compound in complex with ERα LBD |

| Force Field | AMBER ff14SB |

| Water Model | TIP3P |

| Simulation Time | 200 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Analysis | RMSD, RMSF, Binding Free Energy (MM/GBSA) |

Exploration of Novel Biological Targets Beyond Classical Steroid Receptors

While the primary targets of estrogenic compounds are ERα and ERβ, there is growing evidence for the existence of non-classical steroid receptors. acs.orgphysiology.org One such receptor is the G protein-coupled estrogen receptor (GPER), also known as GPR30, which mediates rapid, non-genomic estrogen signaling. acs.org Future research should explore whether this compound can bind to and activate GPER or other orphan receptors. The estrogen-related receptors (ERRs), for which no endogenous ligand has been definitively identified, are another potential class of targets. nih.govresearchgate.net Investigating the interaction of this compound with these novel targets could uncover new signaling pathways and biological functions.

Role in Comparative Steroid Biology Research Across Species

Equilin and its derivatives are unique to equids (horses). ebm-journal.org Studying the effects of this compound in different species can provide valuable insights into the evolution of steroid hormone signaling. pnas.org The DNA-binding and ligand-binding domains of steroid receptors are well-conserved across vertebrates, yet there can be species-specific differences in the response to various ligands. researchgate.net Comparative studies using cell lines or animal models from different species can help to elucidate the structural and functional evolution of estrogen receptors and their interaction with equine estrogens. oup.com This line of research could also help to explain the different physiological effects of conjugated equine estrogens observed in humans. ebm-journal.orgnih.gov

Challenges and Opportunities in Synthetic Scalability for Large-Scale Research Applications

For this compound to be widely used in research, a practical and scalable synthetic route is necessary. The synthesis of steroid derivatives can be challenging, often involving multiple steps, the use of toxic reagents, and costly purification methods like chromatography. mdpi.com

Challenges:

Stereochemical Control: Maintaining the correct stereochemistry at multiple chiral centers is a significant challenge in steroid synthesis.

Purification: The separation of the desired product from structurally similar byproducts can be difficult and may require multiple chromatographic purifications. mdpi.com

Opportunities:

Chemoenzymatic Synthesis: The use of enzymes for specific transformations can offer high regio- and stereoselectivity, simplifying the synthetic process and leading to more environmentally friendly methods. researchgate.netnih.gov

Process Optimization: For large-scale production, optimization of reaction conditions, and the development of non-chromatographic purification methods are essential to ensure cost-effectiveness and scalability. researchgate.net

Addressing these synthetic challenges will be critical for making this compound and similar compounds readily available for extensive research.

Q & A

Q. Table 1: Key Analytical Data

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Formula | C25H30O2 | |

| Molecular Weight | 386.5 g/mol | |

| CAS No. | 3563-27-7 (Parent Compound) | |

| Retention Time (HPLC) | 12.3 min (Methanol:H2O, 70:30) |

Advanced: How does the 3-O-benzyl modification influence estrogen receptor (ER) binding compared to native equilin derivatives?

Answer:

The 3-O-benzyl group sterically hinders ER binding but enhances metabolic stability. Key findings:

- ERα/ERβ Affinity : Reduced binding affinity (IC50 increases by ~50% vs. equilin) due to benzyl bulk .

- Metabolic Stability : Benzyl protection reduces 17β-HSD1-mediated oxidation, prolonging half-life in hepatic microsomes .

- Functional Assays : In vascular smooth muscle, 3-O-Benzyl-17β-Dihydro Equilin shows attenuated vasodilation vs. 17β-estradiol, likely due to lower ER activation .

Q. Table 2: Comparative Pharmacological Data

| Compound | ERα IC50 (nM) | 17β-HSD1 Inhibition (%) | Half-life (h) |

|---|---|---|---|

| 17β-Estradiol | 0.5 | 0 | 2.1 |

| Equilin | 1.2 | 35 | 1.8 |

| 3-O-Benzyl-17β-Dihydro Eq | 2.8 | 75 | 6.5 |

| Data compiled from |

Basic: What analytical techniques resolve structural ambiguities in 3-O-Benzyl-17β-Dihydro Equilin?

Answer:

- High-Field NMR : Distinguishes between α/β isomers at C17 via coupling constants (J = 8–10 Hz for 17β) and NOE correlations .

- X-ray Crystallography : Confirms benzyl group orientation and planarity of the steroid backbone (PDB: 1EQU for equilin analogs) .

- Isotopic Labeling : Deuterated analogs (e.g., 17β-Dihydro Equilin-D4) track metabolic pathways via LC-MS/MS .

Advanced: How can researchers address discrepancies in enzyme inhibition data across studies?

Answer:

Contradictions in 17β-HSD1 inhibition assays often arise from:

- Substrate Variability : Use of estrone vs. equilin as substrates alters IC50 values .

- Assay Conditions : NADPH concentration (0.1–1 mM) and pH (6.5–7.5) significantly impact results .

Mitigation Strategies :

Advanced: What are the implications of 3-O-Benzyl-17β-Dihydro Equilin’s sulfation and glucuronidation in pharmacokinetic studies?

Answer:

- Sulfation : The 3-O-benzyl group blocks sulfotransferase (SULT1E1) activity, reducing sulfate conjugate formation vs. equilin .

- Glucuronidation : Hepatic UGT1A1 mediates glucuronidation at C17-OH, detectable via LC-MS/MS (M+176 Da shift) .

Key Data :- Metabolite Half-lives : Sulfate (t1/2 = 8 h), Glucuronide (t1/2 = 12 h) .

Basic: What safety protocols are critical for handling 3-O-Benzyl-17β-Dihydro Equilin?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal exposure .

- Fire Safety : Avoid water jets; use CO2 or dry chemical extinguishers for fires (flash point ~250°C) .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation .

Advanced: How does isotopic labeling (e.g., D4) enhance metabolic studies of this compound?

Answer:

Deuterium labeling at C2,4,16,16 (D4) enables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.